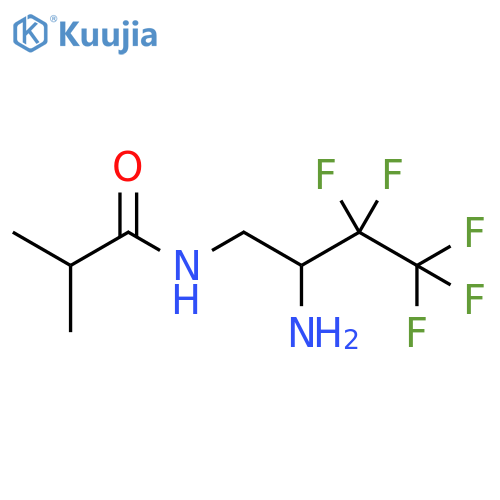

Cas no 2138132-43-9 (Propanamide, N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl-)

Propanamide, N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl- 化学的及び物理的性質

名前と識別子

-

- Propanamide, N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl-

-

- インチ: 1S/C8H13F5N2O/c1-4(2)6(16)15-3-5(14)7(9,10)8(11,12)13/h4-5H,3,14H2,1-2H3,(H,15,16)

- InChIKey: VBUJZLSYRSRWRL-UHFFFAOYSA-N

- SMILES: C(NCC(N)C(F)(F)C(F)(F)F)(=O)C(C)C

Propanamide, N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-694630-1.0g |

N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methylpropanamide |

2138132-43-9 | 95.0% | 1.0g |

$1299.0 | 2025-03-12 | |

| Enamine | EN300-694630-0.25g |

N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methylpropanamide |

2138132-43-9 | 95.0% | 0.25g |

$1196.0 | 2025-03-12 | |

| Enamine | EN300-694630-0.1g |

N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methylpropanamide |

2138132-43-9 | 95.0% | 0.1g |

$1144.0 | 2025-03-12 | |

| Enamine | EN300-694630-5.0g |

N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methylpropanamide |

2138132-43-9 | 95.0% | 5.0g |

$3770.0 | 2025-03-12 | |

| Enamine | EN300-694630-10.0g |

N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methylpropanamide |

2138132-43-9 | 95.0% | 10.0g |

$5590.0 | 2025-03-12 | |

| Enamine | EN300-694630-2.5g |

N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methylpropanamide |

2138132-43-9 | 95.0% | 2.5g |

$2548.0 | 2025-03-12 | |

| Enamine | EN300-694630-0.05g |

N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methylpropanamide |

2138132-43-9 | 95.0% | 0.05g |

$1091.0 | 2025-03-12 | |

| Enamine | EN300-694630-0.5g |

N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methylpropanamide |

2138132-43-9 | 95.0% | 0.5g |

$1247.0 | 2025-03-12 |

Propanamide, N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl- 関連文献

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

Propanamide, N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl-に関する追加情報

Propanamide, N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl- (CAS No. 2138132-43-9): A Comprehensive Overview

Propanamide, N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl- (CAS No. 2138132-43-9) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the amide class of organic molecules, characterized by its unique structural and functional properties. The presence of multiple fluorine atoms in its molecular structure imparts distinct characteristics that make it a subject of intense study and potential application in various biochemical processes.

The molecular formula of this compound can be represented as C₉H₁₄F₅NO₂. Its structural complexity arises from the combination of a propylamine backbone with a pentafluorobutyl substituent at the second carbon position and a methyl group at the second carbon of the amide moiety. This arrangement not only contributes to its chemical reactivity but also influences its biological interactions. The pentafluorobutyl group is particularly noteworthy due to its electron-withdrawing nature, which can significantly alter the electronic properties of the molecule.

In recent years, there has been a growing interest in fluorinated compounds within the pharmaceutical industry due to their enhanced metabolic stability and bioavailability. The Propanamide, N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl- derivative exemplifies this trend. Its fluorinated structure is expected to improve drug solubility and reduce degradation rates in biological systems, making it a promising candidate for drug design and development.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. Researchers have been exploring its utility as an intermediate in synthesizing novel therapeutic agents. The N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl moiety provides a versatile scaffold for further functionalization. This flexibility allows chemists to modify the compound's properties to target specific biological pathways or enhance pharmacological effects.

Recent studies have highlighted the compound's role in inhibiting certain enzymatic activities that are associated with inflammatory responses and metabolic disorders. The unique combination of fluorine atoms and amide groups seems to modulate receptor binding affinity and enzyme kinetics effectively. For instance, preliminary research suggests that derivatives of this compound may exhibit potent anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes.

The synthesis of Propanamide, N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into organic molecules is often challenging due to their high electronegativity and reactivity. However, advances in synthetic methodologies have made it possible to incorporate fluorine groups efficiently into complex molecular frameworks.

From a computational chemistry perspective, the molecular modeling of this compound has provided valuable insights into its interactions with biological targets. The use of density functional theory (DFT) and molecular dynamics (MD) simulations has allowed researchers to predict binding affinities and identify potential drug candidates with high accuracy. These computational tools are essential for optimizing lead compounds before they enter preclinical testing.

The pharmacokinetic properties of Propanamide, N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl- are also under investigation. Fluorinated compounds are known for their prolonged half-lives in biological systems due to reduced metabolic clearance rates. This characteristic could be particularly beneficial for drugs that require sustained therapeutic effects over longer periods.

In conclusion, Propanamide, N-(2-amino-3, 3, 4, 4, 4-pentafluorobutyl) -2-methyl - (CAS No. 2138132-43-9) represents a significant advancement in fluorinated pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of fluorinated compounds continues to grow, Propanamide, N-(2-amino-3, 3, 4, 4, 4-pentafluorobutyl) -2-methyl - is poised to play a crucial role in the next generation of therapeutic agents.

2138132-43-9 (Propanamide, N-(2-amino-3,3,4,4,4-pentafluorobutyl)-2-methyl-) Related Products

- 547-63-7(Methyl isobutyrate)

- 2229680-07-1(methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate)

- 1805471-53-7(5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine)

- 2227659-78-9((2S)-1-cycloheptylpropan-2-ol)

- 2171975-14-5(tert-butyl 5-sulfanyl-octahydro-1H-isoindole-2-carboxylate)

- 1351597-40-4(N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methyl-2-4-(propan-2-ylsulfanyl)phenylacetamide)

- 689771-82-2(ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)

- 1805420-15-8(Methyl 5-(difluoromethyl)-3-iodo-2-methylpyridine-4-acetate)

- 18381-60-7(2-(cyclopropylamino)-1-phenylethanone)

- 1805888-78-1(Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate)